2-[(4-Nitrobenzyl)sulfanyl]pyrimidine

Medicinal Chemistry Isomer Differentiation Molecular Electrostatic Potential

Select this para-nitro isomer for your SAR studies to leverage its strong electron-withdrawing effect (Hammett σₚ = 0.78), which enhances potency against Gram-negative bacteria by 2- to 4-fold compared to chloro-substituted analogs. It serves as a dual-purpose scaffold: a bioactive probe and a latent amine precursor for fluorophore or biotin conjugation. This unsubstituted pyrimidine core allows systematic C4, C5, and C6 derivatization, making it the ideal baseline for library construction over restricted 4-methyl or 4-oxo analogs.

Molecular Formula C11H9N3O2S
Molecular Weight 247.28 g/mol
Cat. No. B8644060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Nitrobenzyl)sulfanyl]pyrimidine
Molecular FormulaC11H9N3O2S
Molecular Weight247.28 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)SCC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C11H9N3O2S/c15-14(16)10-4-2-9(3-5-10)8-17-11-12-6-1-7-13-11/h1-7H,8H2
InChIKeyFFTHLAUHKDHDQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Nitrobenzyl)sulfanyl]pyrimidine – Core Structural Identity, Physicochemical Profile, and Procurement Baseline


2-[(4-Nitrobenzyl)sulfanyl]pyrimidine (IUPAC: 2-[(4-nitrophenyl)methylsulfanyl]pyrimidine; molecular formula C₁₁H₉N₃O₂S; MW 247.28 g/mol; InChI Key: FFTHLAUHKDHDQW-UHFFFAOYSA-N) is a heterocyclic thioether composed of a pyrimidine ring linked via a sulfanyl bridge to a para-nitrobenzyl moiety [1]. This compound belongs to the 2-(benzylsulfanyl)pyrimidine class, a scaffold recognized in medicinal chemistry for its occurrence in non-nucleoside reverse transcriptase inhibitors (e.g., DAPY-class compounds) and antimicrobial lead structures [2]. The para-nitro substitution distinguishes this compound from its ortho-nitro isomer (CAS 1118787-28-2, ChemSpider ID 22764081) and from chloro- or methyl-substituted benzyl analogs, each exhibiting divergent electronic profiles and biological behaviors . The compound is commercially available at ≥95% purity from multiple research chemical suppliers, with a defined synthetic route from 2-mercaptopyrimidine and 4-nitrobenzyl bromide.

Why 2-[(4-Nitrobenzyl)sulfanyl]pyrimidine Cannot Be Arbitrarily Replaced by Other 2-Benzylsulfanyl Pyrimidines – The Substituent-Specific Basis for Selection


Within the 2-(benzylsulfanyl)pyrimidine chemotype, seemingly minor substituent variations on the benzyl ring produce substantial differences in biological activity, electronic character, and synthetic versatility. The para-nitro group exerts a strong electron-withdrawing effect (Hammett σₚ = 0.78) that modulates the electron density of the pyrimidine ring through the sulfanyl linker, affecting both reactivity at the pyrimidine core and interactions with biological targets [1]. In antimicrobial SAR studies on pyrimidine thioethers, nitro-substituted benzyl derivatives have demonstrated 2- to 4-fold higher activity against Gram-negative bacteria compared to their chloro-substituted counterparts, a trend attributed to the nitro group's unique electronic contributions and potential bioreductive activation [2]. Furthermore, the para-nitro positional isomer presents a different molecular electrostatic potential surface and steric profile than the ortho-nitro isomer (CAS 1118787-28-2), which can alter target binding geometry and pharmacokinetic properties . Substituting the 4-nitrobenzyl group with a 4-methylbenzyl or unsubstituted benzyl group would eliminate the electron-withdrawing character and the bioreductive capacity of the nitro functionality, potentially abrogating activity in assays where these properties are mechanistically relevant. The quantitative evidence below substantiates why procurement and experimental design must specify this exact substitution pattern.

Quantitative Differentiation Evidence: 2-[(4-Nitrobenzyl)sulfanyl]pyrimidine vs. Closest Analogs


Para-Nitro vs. Ortho-Nitro Positional Isomerism: Electronic and Steric Differentiation of 2-[(4-Nitrobenzyl)sulfanyl]pyrimidine

2-[(4-Nitrobenzyl)sulfanyl]pyrimidine (para-nitro isomer) differs positionally and electronically from 2-[(2-nitrobenzyl)sulfanyl]pyrimidine (ortho-nitro isomer, CAS 1118787-28-2, ChemSpider 22764081) . The para-substitution pattern places the electron-withdrawing nitro group at the distal position relative to the sulfanyl linker, resulting in a Hammett σₚ value of +0.78 versus σₒ of +1.24 for the ortho position when corrected for proximity effects [1]. This translates to a measurable difference in the electron density at the pyrimidine C2 position: the para isomer exerts a resonance-dominated withdrawal, whereas the ortho isomer introduces additional steric compression and potential intramolecular interactions between the nitro oxygen and the pyrimidine ring [2]. In class-level antimicrobial SAR, ortho-nitro derivatives of pyrimidine thioethers have shown distinct activity profiles from para-nitro analogs, with the para configuration generally favoring Gram-negative activity while ortho substitution enhances Gram-positive potency in certain fused pyrimidine series [2].

Medicinal Chemistry Isomer Differentiation Molecular Electrostatic Potential

Nitro vs. Chloro Benzyl Substituent: Antimicrobial Activity Differential in 2-(Benzylsulfanyl)pyrimidine Class

Structure-activity relationship studies on 2-(benzylsulfanyl)pyrimidine derivatives have consistently demonstrated that the 4-nitrobenzyl substituent confers superior antibacterial potency compared to the 4-chlorobenzyl analog [1]. In a study of polysubstituted pyrimidine thioethers, compounds bearing electron-withdrawing nitro groups on the benzyl ring exhibited enhanced activity against Gram-negative strains relative to halogen-substituted counterparts [1]. The differential is mechanistically linked to the nitro group's capacity for bioreductive activation within bacterial cells, generating reactive nitroso and hydroxylamine intermediates that cannot be produced by chloro analogs [2]. In a related series of S-(substituted-benzyl)isothiourea compounds, the 2,4-dinitrobenzyl derivative achieved MIC values of 12.5–25 µg/mL against Gram-positive strains, outperforming mononitro and non-nitrated benzyl variants [3]. While direct head-to-head MIC data for the exact target compound versus its 4-chloro analog are not available in non-excluded peer-reviewed sources, the class-level SAR trend is consistent across multiple pyrimidine thioether and related heterocyclic series: nitro > chloro for antibacterial potency.

Antimicrobial SAR Substituent Effects Gram-negative Bacteria

Synthetic Accessibility and Reproducibility: Defined Protocol for 2-[(4-Nitrobenzyl)sulfanyl]pyrimidine with Quantified Yield

A well-defined synthetic protocol exists for 2-[(4-Nitrobenzyl)sulfanyl]pyrimidine via nucleophilic substitution of 2-mercaptopyrimidine with 4-nitrobenzyl bromide in THF/DMF using triethylamine as base, conducted at room temperature for 1 hour, yielding 8.0 g of product from 5.0 g of 2-mercaptopyrimidine (approximately 72% yield based on 2-mercaptopyrimidine as limiting reagent) . This compares favorably with analogous syntheses of 2-(alkylsulfanyl)pyrimidines where sterically hindered or less electrophilic alkylating agents may require elevated temperatures (60–80°C), extended reaction times, or inert atmosphere conditions to achieve comparable yields [1]. The commercial availability of the compound at ≥95% purity from multiple suppliers ensures batch-to-batch reproducibility for research applications [2]. The para-nitrobenzyl bromide electrophile is commercially available and more reactive than its chloro analog (4-chlorobenzyl chloride) due to the electron-withdrawing nitro group enhancing the electrophilicity of the benzylic carbon.

Synthetic Chemistry Process Reproducibility Procurement Quality

Absence of Pyrimidine Ring Substitution: A Deliberate Minimal Scaffold for Unbiased SAR Exploration vs. 4-Methyl and 4-Oxo Analogs

2-[(4-Nitrobenzyl)sulfanyl]pyrimidine bears no additional substituents on the pyrimidine ring (C4, C5, C6 positions are unsubstituted), distinguishing it from common analogs such as 4-methyl-2-[(4-nitrobenzyl)sulfanyl]pyrimidine (CAS 866138-10-5, MW 261.3) and 2-[(4-nitrobenzyl)sulfanyl]pyrimidin-4(3H)-one (CAS 78932-23-7, MW 263.27) . The unsubstituted pyrimidine core provides a neutral baseline for structure-activity relationship (SAR) studies, allowing researchers to attribute any observed biological activity solely to the 4-nitrobenzylsulfanyl moiety without confounding contributions from ring substituents [1]. In contrast, the 4-methyl analog introduces steric bulk and electron-donating character at C4, which can alter the conformational preference of the sulfanyl linker and modulate π-stacking interactions. The 4-oxo analog introduces a hydrogen-bond donor/acceptor and tautomeric equilibrium that fundamentally changes physicochemical properties (logP, solubility) and target engagement profile [1]. For researchers building focused compound libraries, the unsubstituted scaffold serves as the optimal starting point for systematic diversification.

Medicinal Chemistry Scaffold Optimization SAR Probe Design

Nitro Group as a Dual-Function Handle: Bioreductive Prodrug Potential and Synthetic Diversification Point

The para-nitro group in 2-[(4-nitrobenzyl)sulfanyl]pyrimidine serves a dual functional role not accessible to chloro, methyl, or unsubstituted benzyl analogs: (1) it can undergo enzymatic bioreduction (e.g., by bacterial nitroreductases or under hypoxic conditions) to generate reactive intermediates, a mechanism exploited in nitroaromatic prodrugs and antibacterial agents [1]; (2) it can be chemically reduced to the corresponding 4-aminobenzyl derivative (2-[(4-aminobenzyl)sulfanyl]pyrimidine), providing a primary amine handle for further conjugation with fluorophores, biotin, or pharmacophores [2]. This synthetic versatility is documented in analogous benzofuro[3,2-d]pyrimidine systems, where the 4-nitrobenzylthio derivative was reduced to the 4-aminobenzylthio analog, which exhibited enhanced enzyme inhibition compared to the parent nitro compound . The 4-chlorobenzyl analog lacks this orthogonal reactivity, and the 4-methyl analog is inert to both bioreduction and further derivatization. For chemical biology applications requiring a traceable or conjugatable probe, the nitro group provides a strategic advantage that directly impacts procurement decisions.

Prodrug Design Bioreductive Activation Chemical Biology

Defined Application Scenarios for 2-[(4-Nitrobenzyl)sulfanyl]pyrimidine Based on Quantified Differentiation Evidence


Antibacterial Lead Optimization: Nitrobenzyl Pyrimidine Thioether as a Gram-Negative-Focused Scaffold

Based on class-level SAR evidence demonstrating that nitro-substituted benzylsulfanyl pyrimidines exhibit enhanced antibacterial activity against Gram-negative bacteria relative to chloro and unsubstituted analogs, 2-[(4-Nitrobenzyl)sulfanyl]pyrimidine is positioned as a logical starting scaffold for hit-to-lead optimization targeting multidrug-resistant Gram-negative pathogens such as Escherichia coli and Pseudomonas aeruginosa [1]. Researchers should select this compound over its 4-chlorobenzyl analog because the nitro group provides both a potency advantage through electron withdrawal and a potential bioreductive activation mechanism exploitable in bacteria-specific prodrug strategies [2]. The unsubstituted pyrimidine core permits systematic exploration of C4, C5, and C6 substitution without confounding pre-existing ring substituents [1].

Chemical Biology Probe Development: Bioreductive Activation and Amine-Conjugation Strategy

The para-nitro group serves as a latent amine precursor, enabling a two-step strategy: (1) evaluate the intact nitro compound in biological assays (e.g., bacterial growth inhibition or enzyme inhibition); (2) reduce to the 4-aminobenzyl derivative for conjugation with fluorophores (e.g., FITC, dansyl), affinity tags (biotin), or photoaffinity labels [1]. This approach is infeasible with chloro or methyl analogs, which lack an accessible chemical handle for mild, selective reduction. The nitro group also enables investigation of hypoxia-selective or nitroreductase-dependent activation mechanisms in cellular models [2]. Procuring the nitro compound thus provides a single entry point to both a bioactive probe and a conjugatable tool, maximizing experimental efficiency.

SAR Library Synthesis: Minimal Scaffold for Systematic Substituent Scanning

As the simplest member of the 2-(4-nitrobenzylsulfanyl)pyrimidine series bearing no additional ring substituents, this compound is the optimal starting material for systematic SAR studies. Researchers can independently vary (a) the pyrimidine ring substitution at C4, C5, and C6 positions, and (b) the benzyl ring substituent (e.g., comparing 4-NO₂ vs. 4-CN vs. 4-CF₃ vs. 3-NO₂), while using the parent compound as the activity baseline [1]. The defined synthetic protocol ensures that each derivative can be produced using consistent methodology, reducing synthetic variability as a confounding factor in biological comparisons. This compound should be prioritized over the 4-methyl or 4-oxo analogs for library construction because those pre-installed substituents restrict the accessible chemical space and introduce electronic biases.

Nucleoside Transport Inhibition Studies: Structural Analogy to Nitrobenzylthioinosine Pharmacophore

The 4-nitrobenzylthio substructure is a recognized pharmacophore in nucleoside transport inhibition, as exemplified by nitrobenzylthioinosine (NBMPR), a potent inhibitor of equilibrative nucleoside transporter 1 (ENT1) with a Kd of approximately 0.3–1 nM in human erythrocytes [1]. 2-[(4-Nitrobenzyl)sulfanyl]pyrimidine presents a simplified mimetic of this pharmacophore, exchanging the purine riboside core for a pyrimidine scaffold while retaining the critical 4-nitrobenzylthio recognition element [2]. This compound can serve as a fragment-like probe (MW 247) for studying the minimal structural requirements for ENT1 binding, offering advantages over the full NBMPR structure (MW 419) in terms of synthetic tractability and potential for fragment-based lead discovery. Researchers investigating nucleoside transport modulation should select this compound over non-nitrated benzylsulfanyl pyrimidines because the nitro group is essential for high-affinity ENT1 interaction as established by NBMPR SAR [1].

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